3-(4-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
Overview
Description
The compound 3-(4-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine is a derivative of the pyrazolopyridine family, which is known for its diverse biological activities and potential therapeutic applications. The presence of a bromophenyl group suggests potential for further functionalization and the tetrahydropyrazolo[4,3-c]pyridine core is indicative of a molecule that could be involved in various chemical reactions and biological interactions.
Synthesis Analysis
The synthesis of related pyrazolopyridine compounds involves multi-step reactions, starting from simple precursors. For instance, the synthesis of polyheterocyclic ring systems derived from a similar compound, 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, was achieved through reactions with arylidene malononitriles, ethyl acetoacetate, and other reagents to yield a variety of derivatives . This demonstrates the versatility of pyrazolopyridine compounds as precursors in synthetic chemistry for generating complex heterocyclic structures.
Molecular Structure Analysis
The molecular structure of related compounds shows that the pyrazolopyridine unit can adopt various conformations. For example, in one structure, the hydrogenated pyridinone ring adopts an envelope conformation, and the dihedral angles between the bromo-substituted phenyl ring and the pyrazole ring, as well as the non-substituted phenyl ring and the pyrazole ring, are well-defined . This suggests that the this compound would also have a conformation that is influenced by its substituents, which could affect its reactivity and interactions.
Chemical Reactions Analysis
The pyrazolopyridine compounds are reactive and can participate in various chemical reactions. For example, the precursor 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine was used to synthesize new heterocycles through reactions with different nucleophilic reagents . This indicates that the 3-(4-Bromophenyl) derivative could also undergo similar reactions, such as nucleophilic substitution, to yield new compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolopyridine derivatives are influenced by their molecular structure. The presence of intermolecular hydrogen bonds, as seen in related compounds, can affect the compound's solubility and crystal packing . The bromo-substituted phenyl group in the 3-(4-Bromophenyl) derivative could also engage in halogen bonding, which might influence its boiling point, melting point, and solubility in various solvents.
Scientific Research Applications
Synthesis and Material Chemistry
- The compound has been utilized in the synthesis of novel fluorinated heterocyclic scaffolds. These scaffolds have potential in various chemical reactions and material science applications. An example includes the synthesis via Michael addition, Mannich reaction, and Dieckmann condensation, leading to functionalized N-(5-allyl-7,7-dihalo)-4,5,6,7-tetrahydro-2H-indazol-3-yl)-carboxymides (Revanna et al., 2013).
Corrosion Inhibition
- Aryl pyrazole pyridine derivatives, including similar compounds, have been studied for their effectiveness in inhibiting corrosion of metals like copper in acidic environments. These studies involve electrochemical and computational methods to assess their efficacy (Sudheer & Quraishi, 2015).
Molecular Structure Analysis
- Investigations into the molecular structure of related compounds have been conducted, revealing interesting conformational properties and hydrogen bonding patterns. This information is vital for understanding the compound's behavior in various applications, including pharmaceuticals and materials science (Quiroga et al., 2010).
Ultrasonic-Assisted Synthesis
- Ultrasonic irradiation techniques have been employed for the synthesis of pyrazolopyridine derivatives. This method is significant in green chemistry, as it often results in reduced reaction times and improved yields. The synthesized compounds have potential applications in corrosion inhibition (Dandia et al., 2013).
Antiproliferative Activity
- Some derivatives of 3-(4-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. This highlights the compound's potential in the development of new anticancer drugs (Razmienė et al., 2021).
Inhibition of Mycobacterium tuberculosis
- The compound has been used as a basis for synthesizing derivatives that inhibit Mycobacterium tuberculosis pantothenate synthetase. This application is crucial in the search for new treatments for tuberculosis (Samala et al., 2013).
Construction of Polyheterocyclic Ring Systems
- It has served as a precursor for constructing new polyheterocyclic ring systems, indicating its versatility in synthetic organic chemistry (Abdel‐Latif et al., 2019).
Neuropathic Pain Treatment
- Novel series of tetrahydropyrido-pyrazoles, related to this compound, have been discovered as potent inhibitors for the treatment of neuropathic pain, showcasing its potential in pharmaceutical applications (Yogeeswari et al., 2013).
Mechanism of Action
Target of Action
A related compound, a 2-pyrazoline derivative, has been shown to have an affinity for binding to cholinesterase (ache and bche) active sites . This suggests that these compounds might act as neuroprotective agents for activated-acetylcholinesterase-linked neurological disorders .
Mode of Action
Based on the information available, it can be inferred that the compound might interact with its targets (such as cholinesterase) and cause changes that could potentially have neuroprotective effects .
Biochemical Pathways
It is known that cholinesterase, a potential target of this compound, plays a crucial role in nerve signal transmission in both mammals and fish . Therefore, any interaction with cholinesterase could potentially affect these neurological pathways.
Result of Action
The potential neuroprotective effects suggested by the compound’s affinity for cholinesterase active sites indicate that it might have a role in protecting against neurological disorders .
Biochemical Analysis
Biochemical Properties
3-(4-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific proteins, altering their conformation and function, which can lead to changes in cellular processes .
Cellular Effects
The effects of this compound on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. It also affects gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcription of specific genes. Furthermore, this compound can impact cellular metabolism by influencing the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. For instance, it may inhibit kinase activity by binding to the active site of the enzyme, preventing substrate phosphorylation. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to alterations in the transcription of specific genes, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies indicating potential cumulative effects on cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibition of specific kinases or modulation of signaling pathways. At higher doses, toxic or adverse effects may be observed, including cytotoxicity, disruption of cellular processes, and potential organ damage. Threshold effects have been noted, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are subsequently excreted. The compound can also affect metabolic flux and metabolite levels by modulating the activity of metabolic enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its uptake and distribution. The compound’s localization and accumulation within cells can be influenced by these interactions, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production .
properties
IUPAC Name |
3-(4-bromophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3/c13-9-3-1-8(2-4-9)12-10-7-14-6-5-11(10)15-16-12/h1-4,14H,5-7H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWBWCMTUJBDNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NN=C2C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624489 | |
Record name | 3-(4-Bromophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
916423-56-8 | |
Record name | 3-(4-Bromophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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